REACTION_CXSMILES
|
[CH3:1][C:2]1[C:13]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([O:6]C(C)C)=[O:5].[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1[C:13]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
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Name
|
|
Quantity
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3.97 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)OC(C)C)C=CC=C1OC(C)C
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Name
|
|
Quantity
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25.2 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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EXTRACTION
|
Details
|
then extracted with EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with Na2SO4
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Type
|
CONCENTRATION
|
Details
|
then concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 122.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |